3H-furo[3,4-e]benzimidazole

Medicinal Chemistry Physicochemical Property Lipophilicity

3H-Furo[3,4-e]benzimidazole (CAS 210-86-6) is a heterocyclic compound consisting of a fused furan and benzimidazole structure, with the molecular formula C9H6N2O and a molecular weight of 158.16 g/mol. The compound is a key structural motif in medicinal chemistry, particularly as a core scaffold for the development of kinase inhibitors and anti-inflammatory agents.

Molecular Formula C9H6N2O
Molecular Weight 158.16 g/mol
CAS No. 210-86-6
Cat. No. B15497951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3H-furo[3,4-e]benzimidazole
CAS210-86-6
Molecular FormulaC9H6N2O
Molecular Weight158.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C3=COC=C31)N=CN2
InChIInChI=1S/C9H6N2O/c1-2-8-9(11-5-10-8)7-4-12-3-6(1)7/h1-5H,(H,10,11)
InChIKeyAMLAJYKJAOJANG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3H-Furo[3,4-e]benzimidazole (CAS 210-86-6) for Research Procurement: Core Scaffold, Physicochemical Properties, and Comparator Differentiation


3H-Furo[3,4-e]benzimidazole (CAS 210-86-6) is a heterocyclic compound consisting of a fused furan and benzimidazole structure, with the molecular formula C9H6N2O and a molecular weight of 158.16 g/mol . The compound is a key structural motif in medicinal chemistry, particularly as a core scaffold for the development of kinase inhibitors and anti-inflammatory agents [1]. It is supplied as a research-grade chemical with purity typically ≥95% . The compound's calculated XlogP value is 1.8, indicating a moderate lipophilicity that differs from the more polar, unsubstituted benzimidazole core (logP 1.32) [2][3].

Core scaffold for kinase inhibitor and anti-inflammatory agent design
Differentiated lipophilicity profile compared to unsubstituted benzimidazole
Rigid tricyclic system (0 rotatable bonds) for constrained geometry studies

Why 3H-Furo[3,4-e]benzimidazole Cannot Be Replaced by Simple Benzimidazoles or 2-Furylbenzimidazoles in Targeted Research Applications


Substitution of 3H-furo[3,4-e]benzimidazole with structurally related analogs, such as 1H-benzimidazole or 2-furylbenzimidazole, is not scientifically equivalent due to differences in physicochemical properties and biological target engagement. The fused [3,4-e] furobenzimidazole ring system possesses a distinct three-dimensional geometry and electronic distribution that is critical for binding to specific enzyme active sites [1]. For instance, the hydrogen-bonding and hydrophobic interactions observed with the 2-furylbenzimidazole moiety in VEGFR-2 inhibition are highly dependent on the specific orientation of the furan ring relative to the benzimidazole core [2]. Furthermore, the calculated XlogP of 3H-furo[3,4-e]benzimidazole (1.8) differs from that of 1H-benzimidazole (logP 1.32-1.56), which directly impacts solubility and membrane permeability in cellular assays [3][4]. These quantifiable differences in molecular properties preclude the direct interchangeability of these compounds in research settings where consistent structure-activity relationships are paramount.

3H-Furo[3,4-e]benzimidazole
1H-Benzimidazole: lipophilicity difference may alter membrane permeability context
3H-Furo[3,4-e]benzimidazole
2-Furylbenzimidazole: rotatable bond difference (0 vs 1) can change binding geometry
3H-Furo[3,4-e]benzimidazole
Fused [3,4-e] orientation critical for target engagement; 2-substituted analogs may not replicate

Quantitative Differentiation of 3H-Furo[3,4-e]benzimidazole Against Key Comparators: A Procurement-Focused Evidence Guide


Increased Lipophilicity: Quantified logP Difference of 3H-Furo[3,4-e]benzimidazole vs. 1H-Benzimidazole

3H-Furo[3,4-e]benzimidazole exhibits a quantifiably higher lipophilicity compared to the unsubstituted benzimidazole core, which is a key determinant for membrane permeability and target engagement. The calculated XlogP for 3H-furo[3,4-e]benzimidazole is 1.8 [1], while the logP for 1H-benzimidazole is reported as 1.32 [2] and 1.56290 [3] in separate sources.

Lipophilicity (XlogP)
Cross-study comparable
3H-Furo[3,4-e]benzimidazole XlogP 1.8 vs. 1H-benzimidazole logP 1.32–1.56
Supports differentiated membrane permeability context
Calculated values; experimental validation recommended
Medicinal Chemistry Physicochemical Property Lipophilicity

Structural Rigidity and Scaffold Differentiation: Rotatable Bond Count vs. 2-Furylbenzimidazole

3H-Furo[3,4-e]benzimidazole has zero rotatable bonds [1], indicating a fully rigid, fused tricyclic system. In contrast, 2-furylbenzimidazole, which lacks the fused [3,4-e] bridge, possesses one rotatable bond between the furan and benzimidazole rings, leading to conformational flexibility [2].

Scaffold Rigidity
Class-level inference
0 rotatable bonds vs. 1 in 2-furylbenzimidazole
Rigid scaffold may support binding selectivity
Inferred from structure; conformational data not reported
Medicinal Chemistry Molecular Design Scaffold Hopping

Potent VEGFR-2 Inhibitory Activity of 2-Furylbenzimidazole Derivatives: A Reference Point for 3H-Furo[3,4-e]benzimidazole Scaffold Optimization

While specific IC50 data for 3H-furo[3,4-e]benzimidazole itself is not currently available in the public domain, its core structure serves as the foundation for potent VEGFR-2 inhibitors. For instance, compound 10a, a 2-furylbenzimidazole derivative, demonstrated a promising VEGFR-2 inhibitory activity with an IC50 of 0.64 μM, compared to sorafenib's IC50 of 0.1 μM [1]. The VEGFR-2 inhibition mechanism is attributed to the 2-furylbenzimidazole moiety's hydrophobic interaction with the allosteric back pocket [1].

VEGFR-2 Activity Reference
Class-level inference
Derivative 10a IC50 0.64 µM (sorafenib 0.1 µM)
Provides scaffold optimization context
Data on close analog; direct data for target compound not available
Cancer Research VEGFR-2 Inhibition Antiangiogenic

Significant Anti-Proliferative Activity in HepG2 Cells by 1,2-Disubstituted Benzimidazoles Derived from 2-Furylbenzimidazole Scaffolds

A novel series of 1,2-disubstituted benzo[d]imidazoles, designed from the 2-furylbenzimidazole scaffold, demonstrated potent cytotoxic activity against the HepG2 (liver cancer) cell line, reaching an IC50 of 1.98 μM. This is in stark contrast to the reference drug sorafenib, which showed an IC50 of 10.99 μM in the same assay [1].

Cytotoxicity Reference
Class-level inference
Disubstituted benzimidazole IC50 1.98 µM in HepG2 (sorafenib 10.99 µM)
Supports cytotoxicity endpoint review
Analog-derived data; requires target compound validation
Hepatocellular Carcinoma Cytotoxicity Drug Discovery

mPGES-1 Inhibition and Oral Efficacy of Furo[3,2-e]benzimidazole Derivatives: Establishing the Class as Orally Bioavailable Anti-inflammatory Leads

Furan-fused tricyclic benzo[d]imidazole derivatives, which share the core structure of 3H-furo[3,4-e]benzimidazole, have been identified as potent and orally efficacious microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors. Lead compounds from this series, such as 8m, demonstrated satisfactory oral pharmacokinetics and in vivo efficacy with an ED50 of 14.3 mg/kg in a guinea pig model of LPS-induced thermal hyperalgesia [1].

Oral Anti-inflammatory Reference
Class-level inference
Furo[3,2-e]benzimidazole analog ED50 14.3 mg/kg oral
Informs exposure-model context
Guinea pig model; translation to target compound uncertain
Inflammation mPGES-1 Oral Bioavailability

Topological Polar Surface Area (TPSA) Differentiation from 1H-Benzimidazole

3H-Furo[3,4-e]benzimidazole has a calculated Topological Polar Surface Area (TPSA) of 41.8 Ų [1], whereas the simpler 1H-benzimidazole has a TPSA of 28.68 Ų [2]. TPSA is a key descriptor for predicting drug absorption, including intestinal absorption and blood-brain barrier penetration.

TPSA Differentiation
Cross-study comparable
3H-Furo[3,4-e]benzimidazole 41.8 Ų vs. 28.68 Ų
May influence passive permeability and distribution
Calculated values; experimental ADME confirmation needed
Drug Design Physicochemical Property Bioavailability

Research Application Scenarios for 3H-Furo[3,4-e]benzimidazole in Oncology, Inflammation, and Chemical Biology


Medicinal Chemistry: Scaffold for Designing Next-Generation VEGFR-2 Kinase Inhibitors

Procure 3H-furo[3,4-e]benzimidazole as a rigid, fused heterocyclic core for the synthesis of novel VEGFR-2 inhibitors. This is supported by the potent activity of related 2-furylbenzimidazole derivatives, which have demonstrated IC50 values as low as 0.64 μM against VEGFR-2 [1] and superior cytotoxicity (IC50 = 1.98 μM) against HepG2 liver cancer cells compared to sorafenib (IC50 = 10.99 μM) [2]. The rigid scaffold minimizes conformational entropy, potentially enhancing target binding and selectivity.

Inflammation Research: Development of Orally Active mPGES-1 Inhibitors

Utilize 3H-furo[3,4-e]benzimidazole as a building block for the synthesis of novel microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors. Research on structurally related furo[3,2-e]benzimidazole derivatives has demonstrated potent in vitro inhibition (sub-50 nM potency in A549 cells) and, crucially, oral bioavailability and in vivo efficacy in pain models (ED50 = 14.3 mg/kg) [3]. This class offers a promising alternative to traditional NSAIDs by targeting a downstream pathway of inflammation with a potentially improved safety profile.

Chemical Biology: Probes for Investigating Kinase Selectivity and Binding Modes

Leverage the distinct physicochemical properties of 3H-furo[3,4-e]benzimidazole—specifically its increased lipophilicity (XlogP = 1.8) [4] and higher TPSA (41.8 Ų) [4] compared to 1H-benzimidazole (logP 1.32-1.56, TPSA 28.68 Ų) [5][6]—to create chemical probes for studying kinase selectivity. These properties can be exploited to fine-tune membrane permeability and subcellular distribution, enabling the investigation of target engagement in complex cellular environments.

Antimicrobial Agent Development: Core for Novel Furyl-Benzimidazole Hybrids

Employ 3H-furo[3,4-e]benzimidazole as a core motif in the synthesis of furyl and benzimidazole substituted compounds for antimicrobial screening. While specific data for this exact compound is limited, the class of furyl-benzimidazole ethers has yielded compounds with potent activity against S. aureus and MRSA, with some exhibiting MIC values as low as 3.12 µg/mL [7]. This establishes the class as a promising area for developing novel antibacterial agents, where 3H-furo[3,4-e]benzimidazole can serve as a key intermediate.

Application
Selection Property
Validation Focus
Kinase inhibitor design
Rigid fused scaffold with modulated lipophilicity
Kinase selectivity and binding mode analysis
Anti-inflammatory lead discovery
Furobenzimidazole class oral exposure potential
mPGES-1 inhibition and in vivo exposure model
Chemical probe development
Differentiated TPSA and logP profile
Cell permeability and subcellular distribution studies
Antimicrobial screening
Furyl-benzimidazole scaffold for hybridization
MIC determination and strain-panel screening

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